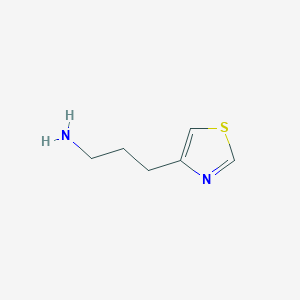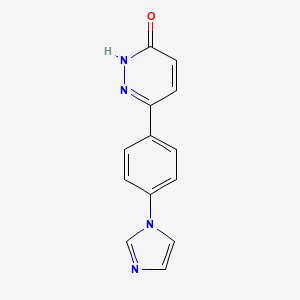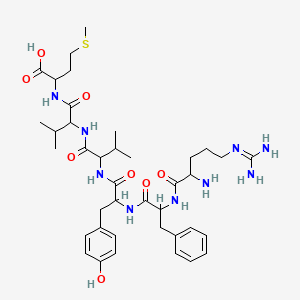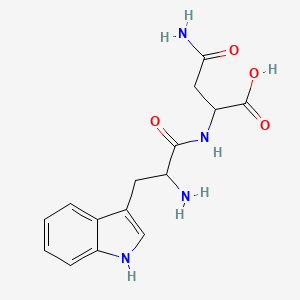![molecular formula C10H17N3O B12114290 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-carbaldehyd beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Kondensation von 3,5-Dimethyl-1H-pyrazol mit einem Aldehydderivat in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und die Temperatur wird zwischen 50-70 °C gehalten, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Verbindung kann am Pyrazolring nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden häufig verwendet.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von 1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-carbonsäure.
Reduktion: Bildung von 1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-methanol.
Substitution: Bildung verschiedener substituierter Pyrazolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Als potenzieller Leitwirkstoff für die Entwicklung neuer Arzneimittel erforscht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in der organischen Synthese verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Dimethyl-1H-pyrazol: Ein einfacheres Pyrazolderivat mit ähnlichen strukturellen Merkmalen.
1,3-Dimethyl-5-amino-1H-pyrazol-4-carbaldehyd: Eine verwandte Verbindung mit einer Aminogruppe anstelle der Methyl(propan-2-yl)aminogruppe.
1,3-Dimethyl-5-(propan-2-yl)amino-1H-pyrazol-4-carbaldehyd: Eine Verbindung mit ähnlicher Struktur, aber unterschiedlichem Substitutionsschema.
Einzigartigkeit
1,3-Dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazol-4-carbaldehyd ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination von funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1,3-dimethyl-5-[methyl(propan-2-yl)amino]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H17N3O/c1-7(2)12(4)10-9(6-14)8(3)11-13(10)5/h6-7H,1-5H3 |
InChI-Schlüssel |
AUKRCFQDKGYHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)N(C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)






![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)
![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)




